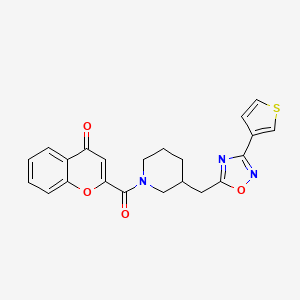

![molecular formula C14H17NO3S B2531225 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone CAS No. 2034610-47-2](/img/structure/B2531225.png)

1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

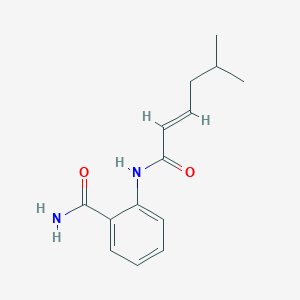

1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone, also known as CX-5461, is a small molecule compound that has been shown to have potential therapeutic benefits in cancer treatment. CX-5461 is a selective inhibitor of RNA polymerase I, which is responsible for the transcription of ribosomal RNA genes. Inhibition of RNA polymerase I by CX-5461 leads to the disruption of ribosome biogenesis, which ultimately results in cancer cell death.

Wissenschaftliche Forschungsanwendungen

Advanced Building Blocks for Drug Discovery

Research highlights the synthesis of advanced building blocks for drug discovery through the intramolecular photochemical [2+2]-cyclization of acetophenone enamides, leading to the formation of 2-azabicyclo[3.2.0]heptanes. These compounds serve as precursors for the synthesis of conformationally restricted analogs of proline, such as 2,3-ethanoproline, demonstrating their utility in drug development and chemical synthesis (Druzhenko et al., 2018).

Aza-Diels-Alder Reactions in Aqueous Solution

The asymmetric synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions showcases the versatility of 2-azabicyclo[2.2.1]heptane derivatives. This methodology leverages chiral iminium ions formed from glyoxylic acid and chiral amines, indicating the role of these bicyclic compounds in synthesizing complex amino acid derivatives with potential biological activity (Waldmann & Braun, 1991).

Beta-Lactamase Inhibitor Development

CP-45,899, a beta-lactamase inhibitor with a core structure similar to the queried compound, illustrates the application of bicyclic sulfone derivatives in extending the antibacterial spectrum of beta-lactams. This compound, by inhibiting bacterial penicillinases and cephalosporinases, enhances the efficacy of beta-lactams against resistant bacteria, underscoring the potential of such structures in antibiotic resistance management (English et al., 1978).

Synthesis of Cyclopentyl Carbocyclic Nucleosides

The use of 5,6-epoxy-exo-2-azabicyclo[2.2.1]heptan-3-one as a versatile intermediate in the synthesis of cyclopentyl carbocyclic nucleosides highlights another application of related compounds. This approach facilitates the efficient synthesis of nucleoside analogues, important in antiviral and anticancer drug development (Dominguez & Cullis, 1999).

Eigenschaften

IUPAC Name |

1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S/c1-10-4-2-3-5-11(10)6-14(16)15-8-13-7-12(15)9-19(13,17)18/h2-5,12-13H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQOQLAUWNRCLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)N2CC3CC2CS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2531145.png)

![2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B2531148.png)

![4-Benzyl-1-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2531153.png)

![1-({1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-2-methylindoline](/img/structure/B2531161.png)

![2-methyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2531162.png)